molecular formula C15H23NO2 B14596473 Benzaldehyde, 4-(octyloxy)-, oxime CAS No. 61096-95-5

Benzaldehyde, 4-(octyloxy)-, oxime

Cat. No.: B14596473
CAS No.: 61096-95-5
M. Wt: 249.35 g/mol
InChI Key: PUFQYBJCWNHCIH-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(octyloxy)-, oxime: is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and an octyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: Benzaldehyde, 4-(octyloxy)-, oxime can be synthesized through the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: m-CPBA, Oxone®

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Zinc oxide, nickel salts

Major Products Formed:

    Nitriles: Formed through oxidation

    Amines: Formed through reduction

    Substituted Derivatives: Formed through nucleophilic substitution

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar in structure but lacks the octyloxy group.

    4-Methoxybenzaldehyde oxime: Similar but has a methoxy group instead of an octyloxy group.

Uniqueness:

Properties

CAS No.

61096-95-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(4-octoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3

InChI Key

PUFQYBJCWNHCIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

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